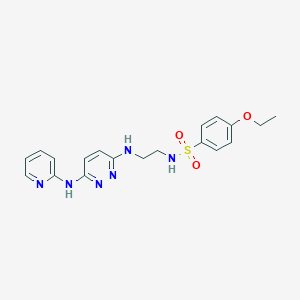

4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N6O3S and its molecular weight is 414.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Ethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic compound belonging to the sulfanilide class. This compound exhibits significant biological activity, particularly in the realm of medicinal chemistry, owing to its structural characteristics, which include an ethoxy group and a benzenesulfonamide moiety. The molecular formula is C18H22N4O3S, with a molecular weight of approximately 414.5 g/mol .

Structural Features

The compound features a pyridazinyl ring substituted with a pyridinylamino group, which enhances its potential pharmacological properties. The structural uniqueness allows for various interactions with biological targets through mechanisms such as hydrogen bonding and π-π stacking .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethoxy and sulfonamide groups; pyridazinyl and pyridinyl substituents | Antibacterial, potential anti-tubercular activity |

| 4-Amino-N-(2-pyridinyl)-benzenesulfonamide | Contains an amino group and a pyridine ring | Antibacterial |

| N-(6-methylpyridin-3-yl)-benzenesulfonamide | Similar sulfonamide structure with methyl substitution | Antimicrobial |

The primary mechanism of action for this compound involves the inhibition of bacterial folate synthesis, which is crucial for bacterial growth and replication. This mechanism is characteristic of many sulfanilide derivatives . Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Antibacterial Properties

The compound exhibits notable antibacterial properties against various strains of bacteria. Its structural similarity to known antibacterial agents suggests potential efficacy against pathogens such as Mycobacterium tuberculosis. Studies indicate that compounds with similar structures have demonstrated anti-tubercular activity .

Anti-inflammatory and Anticancer Potential

Research indicates that derivatives of similar structures possess anti-inflammatory and anticancer activities. The presence of the pyridazinyl group may enhance these properties, making it a candidate for further investigation in therapeutic applications .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives related to this compound. For instance:

- Antimicrobial Activity : A study evaluated several sulfanilide derivatives for their antibacterial effects, revealing that compounds structurally related to this compound exhibited significant antimicrobial activity .

- Anticancer Studies : Another research highlighted the potential of pyridine derivatives in cancer therapy, demonstrating that certain modifications could increase potency against cancer cell lines .

- Inflammation Models : In vitro models have shown that compounds similar to this compound can reduce inflammation markers, supporting its use in inflammatory disease treatment .

Aplicaciones Científicas De Investigación

4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide exhibits the following biological activities:

- Antibacterial Properties : The sulfanilide structure is known for its antibacterial effects, particularly against various strains of bacteria. The compound may inhibit bacterial folate synthesis, which is essential for bacterial growth and replication, similar to other sulfanilide derivatives.

- Potential Anti-tubercular Activity : There is evidence suggesting that compounds with similar structures can exhibit anti-tubercular activity against Mycobacterium tuberculosis, making this compound a candidate for further investigation.

- Anticancer Activity : The compound's ability to interact with specific molecular targets may also position it as a potential anticancer agent. Research into its mechanism of action could reveal pathways that are beneficial in cancer treatment.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridazinyl Intermediate : This intermediate can be synthesized by reacting 2-aminopyridine with α-bromoketones under mild conditions using toluene as a solvent along with iodine and tert-butyl hydroperoxide as reagents.

- Coupling with Benzamide : The intermediate is then coupled with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Research Applications

The compound has several scientific research applications:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential biological activities.

- Biological Studies : Investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to new therapeutic strategies .

- Industrial Applications : Utilized in the development of new materials and chemical processes due to its unique structural properties.

Propiedades

IUPAC Name |

4-ethoxy-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-2-28-15-6-8-16(9-7-15)29(26,27)22-14-13-21-18-10-11-19(25-24-18)23-17-5-3-4-12-20-17/h3-12,22H,2,13-14H2,1H3,(H,21,24)(H,20,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXOHGRLELZYRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.